molecular formula C11H21NaO3 B3340443 Sodium 4-hydroxyundecanoate CAS No. 57681-50-2

Sodium 4-hydroxyundecanoate

Cat. No.: B3340443
CAS No.: 57681-50-2
M. Wt: 224.27 g/mol
InChI Key: VQTLGLGPQXZERV-UHFFFAOYSA-M
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Description

Sodium 4-hydroxyundecanoate is an organic compound with the molecular formula C₁₁H₂₁NaO₃. It is a sodium salt of 4-hydroxyundecanoic acid and is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a long carbon chain, making it useful in a range of chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxyundecanoate typically involves the esterification of 4-hydroxyundecanoic acid followed by neutralization with sodium hydroxide. The general steps are as follows:

    Esterification: 4-hydroxyundecanoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield 4-hydroxyundecanoic acid.

    Neutralization: The acid is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxyundecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxoundecanoate.

    Reduction: The compound can be reduced to form 4-hydroxyundecanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: 4-oxoundecanoate

    Reduction: 4-hydroxyundecanol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium 4-hydroxyundecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 4-hydroxyundecanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The long carbon chain allows for interactions with hydrophobic environments, making it useful in surfactant formulations.

Comparison with Similar Compounds

Sodium 4-hydroxyundecanoate can be compared with other similar compounds, such as:

    Sodium 4-hydroxydecanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    Sodium 4-hydroxydodecanoate: Longer carbon chain, which may enhance its hydrophobic interactions.

    Sodium 4-hydroxybutanoate: Much shorter carbon chain, leading to different solubility and reactivity profiles.

Uniqueness: The unique combination of a hydroxyl group and a long carbon chain in this compound provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

sodium;4-hydroxyundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3.Na/c1-2-3-4-5-6-7-10(12)8-9-11(13)14;/h10,12H,2-9H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLGLGPQXZERV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 43.6 g sodium hydroxide in 150 ml of methanol heated to reflux, 200 g gamma-undecalactone were dropped in. After stirring 2 hours at reflux, the mixture was cooled to room temperature and evaporated to dryness. The resulting crystals were washed with hexane to yield 240 g white crystals.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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